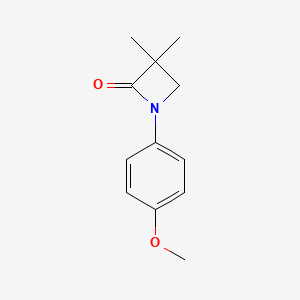

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of azetidinone, which is a type of β-lactam, a class of antibiotics that includes penicillins . The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “3,3-dimethyl” indicates two methyl (CH3) groups attached to the same carbon in the azetidinone ring .

Molecular Structure Analysis

The molecular structure would likely consist of a four-membered azetidinone ring with two methyl groups on one carbon and a 4-methoxyphenyl group on another carbon .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, azetidinones are known to participate in various reactions due to the strain of the four-membered ring . They can act as precursors to β-amino acids and β-lactams .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Generally, azetidinones are solid at room temperature .Aplicaciones Científicas De Investigación

Antitumor Agents

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one and its derivatives have been studied for their potential as antitumor agents. A study by Greene et al. (2016) found that certain compounds, including those with a 4-methoxyphenyl group, displayed potent antiproliferative properties against breast cancer cells and interacted at the colchicine-binding site on β-tubulin. This suggests their possible use in targeting microtubules in cancer therapy (Greene et al., 2016).

Synthesis and Structural Analysis

The compound has been involved in the synthesis and structural analysis of various chemical entities. For instance, Sápi et al. (1997) described the synthesis and ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, highlighting the structural prerequisites for specific ring transformations (Sápi et al., 1997).

X-ray Crystallography Studies

Gluziński et al. (1991) conducted X-ray crystallography studies on 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinone, providing insights into the solid-state structure and the importance of certain molecular configurations (Gluziński et al., 1991).

Chemical Transformations and Reactions

The compound and its derivatives have been used in various chemical transformations and reactions. For example, Kano et al. (1979) explored the nucleophilic cleavage of the amide bond of β-lactams, including derivatives of 1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one, revealing potential pathways for the formation of lactone and lactams (Kano et al., 1979).

Antibacterial Activities

Research has also explored the antibacterial properties of derivatives of this compound. A study by Zhang (2011) synthesized and characterized antipyrine derivatives with 4-methoxyphenyl groups, revealing strong antibacterial activities against certain bacteria (Zhang, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-13(11(12)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHPCORPMJIGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)

![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2651009.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2651010.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2651014.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2651021.png)

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2651024.png)

![3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2651025.png)